molecular formula C7H10BNO3 B1426210 5-Methoxy-4-methylpyridine-3-boronic acid CAS No. 1451391-97-1

5-Methoxy-4-methylpyridine-3-boronic acid

Cat. No.: B1426210
CAS No.: 1451391-97-1
M. Wt: 166.97 g/mol
InChI Key: ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both methoxy and methyl groups on the pyridine ring enhances its reactivity and versatility in various chemical transformations.

Scientific Research Applications

5-Methoxy-4-methylpyridine-3-boronic acid is utilized in various scientific research applications, including:

    Chemistry: As a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of advanced materials and polymers, as well as in the development of new catalysts.

Safety and Hazards

5-Methoxy-4-methylpyridine-3-boronic acid may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-4-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is part of a class of organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a key process in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the presence of other functional groups and the conditions under which the reaction takes place.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylpyridine-3-boronic acid typically involves the borylation of 5-methoxy-4-methylpyridine. This can be achieved through several methods, including:

    Direct Borylation: Using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.

    Lithiation-Borylation: Involves the lithiation of 5-methoxy-4-methylpyridine followed by treatment with a boron source such as trimethyl borate.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-methylpyridine-3-boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: Can be oxidized to form corresponding pyridine N-oxides.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyridine N-oxides.

    Substitution: Substituted pyridine derivatives.

Comparison with Similar Compounds

  • 5-Methoxypyridine-3-boronic acid
  • 4-Methoxyphenylboronic acid
  • 5-Methoxy-3-pyridineboronic acid pinacol ester

Comparison: 5-Methoxy-4-methylpyridine-3-boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which enhances its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

(5-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=C1C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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